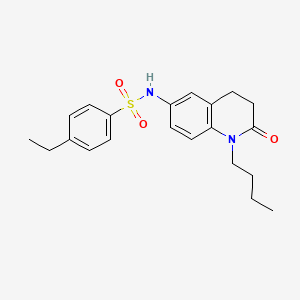
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which plays a critical role in the regulation of cell growth, proliferation, and differentiation. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, its potency and selectivity may also limit its use in some experiments. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is also relatively expensive, which may limit its use in some laboratories.
Orientations Futures
There are a number of potential future directions for research on 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of new inhibitors of EGFR that are more potent and selective than 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione. Another area of interest is the development of new therapeutic strategies that combine 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione with other drugs or treatment modalities to enhance its effectiveness in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione can be synthesized using a variety of methods. One common method involves the reaction of 3-cyanopyridine with 4-chloro-5-fluoro-2-nitrobenzoic acid in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acid to yield 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
Propriétés
IUPAC Name |
5-fluoro-3-pyridin-3-yl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYYVJKMXWSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-difluorophenyl)ethyl]-2-(4-fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2905669.png)

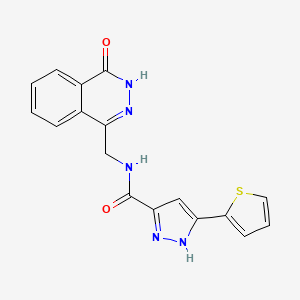


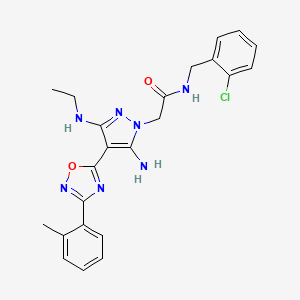
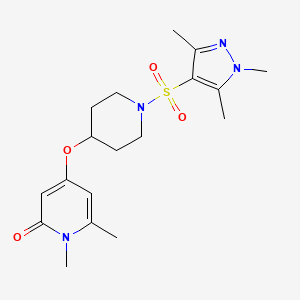


![4-(imidazol-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B2905680.png)
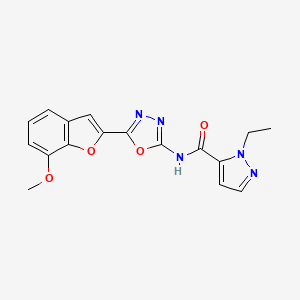
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2905684.png)
![[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2905689.png)
